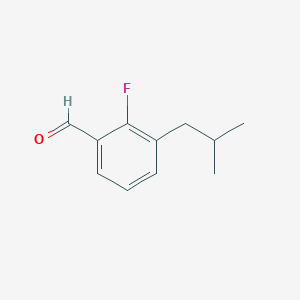

2-Fluoro-3-(2-methylpropyl)benzaldehyde

Description

Significance of Benzaldehyde (B42025) Scaffolds in Molecular Design

Benzaldehyde and its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds. chemimpex.comresearchgate.net Their importance stems from the reactivity of the aldehyde functional group, which readily participates in a variety of chemical transformations, including nucleophilic additions, condensations, and oxidations. ncert.nic.inwikipedia.org This versatility allows for the construction of complex molecular architectures, making benzaldehyde scaffolds indispensable in the preparation of pharmaceuticals, agrochemicals, and fragrances. chemimpex.com The aromatic ring of benzaldehyde provides a rigid framework that can be functionalized to modulate the electronic and steric properties of the target molecule, influencing its biological activity and physical characteristics. ncert.nic.in

Strategic Role of Fluorine in Organic Chemistry and Drug Discovery

The introduction of fluorine into organic molecules has become a powerful strategy in drug design and materials science. Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can significantly alter the physicochemical properties of a molecule. chemrxiv.org In medicinal chemistry, fluorination is often employed to enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can lead to improved pharmacokinetic profiles of drug candidates. The strategic placement of fluorine atoms can block sites of metabolism, modulate the acidity or basicity of nearby functional groups, and induce favorable conformational changes.

Contextualizing 2-Fluoro-3-(2-methylpropyl)benzaldehyde within the Landscape of Functionalized Aromatic Aldehydes

This compound, also known as 2-fluoro-3-isobutylbenzaldehyde, is a synthetically useful intermediate. Its molecular structure, featuring an ortho-fluoro substituent and a meta-isobutyl group relative to the aldehyde, presents a unique combination of electronic and steric influences that govern its reactivity and potential applications.

Comparison with Structurally Related Fluorinated Benzaldehydes as Synthetic Precursors

The reactivity and utility of a fluorinated benzaldehyde are highly dependent on the position of the fluorine atom. A comparison with other isomers highlights the distinct nature of this compound.

| Compound Name | Structure | Key Features and Synthetic Applications |

| 2-Fluorobenzaldehyde (B47322) | A common precursor for various pharmaceuticals and agrochemicals. The ortho-fluoro group can direct metallation and influence the stereochemical outcome of reactions. | |

| 3-Fluorobenzaldehyde | The meta-fluoro substituent primarily exerts an inductive electron-withdrawing effect. It is a versatile building block for compounds where modification of the aromatic ring's electronic properties is desired. | |

| 4-Fluorobenzaldehyde | Widely used in the synthesis of liquid crystals and polymers. The para-fluoro group can participate in nucleophilic aromatic substitution reactions. | |

| 2-Fluoro-3-methoxybenzaldehyde | A valuable precursor for synthesizing benzosuberone derivatives and various bicyclic heterocycles. ossila.com | |

| 2-Fluoro-3-(trifluoromethyl)benzaldehyde | Utilized in the synthesis of curcumin (B1669340) analogs with potential biological activities. cenmed.com |

Unique Reactivity Modulations Induced by Ortho-Fluoro and Meta-Alkyl Substitution Patterns

The substitution pattern of this compound results in a distinct reactivity profile.

Ortho-Fluoro Group: The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I) and a weaker resonance electron-donating effect (+R). This combination deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the para position (position 5). masterorganicchemistry.comleah4sci.com The ortho-fluoro group can also engage in hydrogen bonding and other non-covalent interactions, influencing the conformation of reaction intermediates and transition states.

Meta-Alkyl (Isobutyl) Group: The isobutyl group at the meta position is an electron-donating group (+I effect) and is considered an ortho-, para-director. masterorganicchemistry.compw.live In this specific substitution pattern, it will direct incoming electrophiles to positions 1 (already occupied by the aldehyde), 2 (occupied by fluorine), and 5.

The interplay of these two substituents creates a unique electronic environment on the aromatic ring. The deactivating nature of the ortho-fluoro group is somewhat counteracted by the activating isobutyl group. In electrophilic aromatic substitution reactions, the directing effects of both substituents would synergistically favor substitution at the 5-position.

The aldehyde group itself is a deactivating, meta-directing group. ncert.nic.inmasterorganicchemistry.com However, under conditions that favor electrophilic aromatic substitution, the reactivity will be primarily governed by the activating and directing effects of the fluoro and isobutyl groups. The steric bulk of the isobutyl group may also play a role in hindering reactions at adjacent positions.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-(2-methylpropyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-8(2)6-9-4-3-5-10(7-13)11(9)12/h3-5,7-8H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJRFXXEORTMTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C(=CC=C1)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 3 2 Methylpropyl Benzaldehyde

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2-Fluoro-3-(2-methylpropyl)benzaldehyde identifies two primary disconnections. The first involves the formyl group, suggesting a late-stage formylation of a 1-fluoro-2-(2-methylpropyl)benzene precursor. The second key disconnection is at the C-C bond between the aromatic ring and the isobutyl group, pointing towards the installation of the alkyl chain onto a fluorinated benzaldehyde (B42025) or a related precursor. These disconnections form the basis for designing plausible synthetic routes.

Established Synthetic Routes to Analogous Fluorinated Benzaldehydes

The synthesis of fluorinated benzaldehydes has been well-documented, providing a foundation for developing a route to the target molecule.

Approaches Utilizing Halogen-Metal Exchange and Formylation

A common and effective method for introducing a formyl group onto an aromatic ring is through halogen-metal exchange followed by formylation. wikipedia.orgnih.gov This process typically involves the reaction of an aryl halide with an organolithium reagent, such as n-butyllithium, to generate an aryllithium species. wikipedia.orgias.ac.in This intermediate is then quenched with a formylating agent like N,N-dimethylformamide (DMF) to yield the desired benzaldehyde. The reactivity in halogen-metal exchange follows the trend I > Br > Cl, with aryl fluorides being generally unreactive. wikipedia.org Therefore, a plausible route to this compound would start from a 1-bromo-2-fluoro-3-(2-methylpropyl)benzene precursor.

Table 1: Key Steps in Halogen-Metal Exchange and Formylation

| Step | Description | Reagents |

| 1 | Halogen-Metal Exchange | Aryl Bromide, n-Butyllithium |

| 2 | Formylation | Aryllithium intermediate, DMF |

Oxidation of Substituted Benzyl (B1604629) Alcohols and Methylbenzenes

The oxidation of a benzyl alcohol or a methyl group on the benzene (B151609) ring offers another established pathway to benzaldehydes.

The selective oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. researchgate.net A variety of oxidizing agents can be employed, including manganese dioxide, pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions. For instance, palladium-based catalysts have been shown to be effective for the aerobic oxidation of benzyl alcohol derivatives. researchgate.net The presence of electron-donating groups on the aromatic ring can enhance the reactivity in some catalytic systems. researchgate.net

Alternatively, the oxidation of a methyl group on an aromatic ring can yield a benzaldehyde. Alkyl groups attached to a benzene ring are susceptible to oxidation by strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO4), typically leading to the formation of a carboxylic acid. chemguide.co.uklibretexts.org However, milder and more selective methods can be used to stop the oxidation at the aldehyde stage.

Table 2: Common Oxidation Methods for Benzaldehyde Synthesis

| Starting Material | Reagent(s) | Product |

| Benzyl Alcohol | PCC, MnO2, or Pd catalyst/O2 | Benzaldehyde |

| Methylbenzene | Alkaline KMnO4 (vigorous) | Benzoic Acid |

| Methylbenzene | Milder, selective oxidants | Benzaldehyde |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluoroaromatics

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of aromatic compounds, particularly those bearing fluorine atoms. nih.govlboro.ac.uk In a typical SNAr reaction, a nucleophile displaces a leaving group (such as fluoride) on an aromatic ring that is activated by electron-withdrawing groups in the ortho and/or para positions. nih.gov While direct SNAr on unactivated fluoroarenes is challenging, recent advances using organic photoredox catalysis have expanded the scope of this reaction to include electron-neutral and electron-rich systems. nih.gov

For the synthesis of the target molecule, an SNAr approach could potentially be envisioned starting from a difluorinated precursor, such as 1,2-difluoro-3-(2-methylpropyl)benzene, where one of the fluorine atoms is selectively replaced by a precursor to the formyl group. However, controlling the regioselectivity of such a substitution would be a critical challenge.

Novel and Optimized Synthetic Pathways for this compound

Building upon established methods, more advanced and optimized routes can be proposed for the efficient synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Reactions for Alkyl Group Installation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and selectivity. nih.govtongji.edu.cn To install the isobutyl group, a Suzuki-Miyaura cross-coupling reaction could be employed. This would involve the reaction of a boronic acid or ester derivative of isobutane (B21531) with a suitably functionalized fluorinated aromatic precursor, such as 2-fluoro-3-bromobenzaldehyde. researchgate.net

Alternatively, palladium-catalyzed C-H activation could be utilized to directly couple an isobutyl group to a fluorinated benzaldehyde. nih.gov This approach avoids the pre-functionalization required for traditional cross-coupling reactions, offering a more atom-economical route.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Strategies

| Reaction Type | Aromatic Precursor | Alkylating Agent |

| Suzuki-Miyaura | 2-Fluoro-3-bromobenzaldehyde | Isobutylboronic acid |

| C-H Activation | 2-Fluorobenzaldehyde (B47322) | Isobutane derivative |

Directed Ortho-Metalation (DoM) for Controlled Functionalization

Directed Ortho-Metalation (DoM) stands out as a powerful strategy for the regioselective functionalization of aromatic rings. This method relies on the presence of a directing metalation group (DMG) that positions a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a reactive organometallic intermediate. This intermediate can then be quenched with a suitable electrophile to introduce a desired substituent.

In the context of synthesizing this compound, the fluorine atom at the 2-position can itself act as a weak DMG. However, for more efficient and controlled metalation, the aldehyde group can be temporarily converted into a more effective DMG, such as a dialkyl amide. The fluorine atom is known to promote ortho-C-H metalation, making the C3 position a potential site for deprotonation. researchgate.net

A plausible synthetic route employing DoM could involve the following conceptual steps:

Protection of the aldehyde: The benzaldehyde is first protected to prevent side reactions with the organolithium base.

Directed ortho-metalation: The protected 2-fluorobenzaldehyde derivative is treated with a strong lithium amide base, such as lithium diisopropylamide (LDA), to selectively deprotonate the C3 position. researchgate.net

Electrophilic quench: The resulting ortho-lithiated species is then reacted with an appropriate electrophile, in this case, a 2-methylpropyl halide (e.g., isobutyl bromide), to introduce the desired alkyl group.

Deprotection: Finally, the protecting group is removed to regenerate the aldehyde functionality, yielding the target compound, this compound.

The effectiveness of DoM is contingent on the choice of the directing group, the base, and the reaction conditions. The interplay between these factors allows for high regioselectivity in the introduction of substituents.

Table 1: Key Factors in Directed Ortho-Metalation

| Factor | Role in the Reaction | Examples |

| Directing Metalation Group (DMG) | Directs the base to the ortho-position for deprotonation. | Amides, Carbamates, Sulfonamides, and halogens like Fluorine. |

| Organolithium Base | Abstracts a proton from the ortho-position. | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), Lithium diisopropylamide (LDA). |

| Electrophile | Reacts with the lithiated intermediate to form a new C-C or C-heteroatom bond. | Alkyl halides, Carbon dioxide, Aldehydes, Ketones. |

| Solvent | Influences the reactivity of the organolithium base and the stability of the intermediates. | Tetrahydrofuran (THF), Diethyl ether. |

Green Chemistry and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

Solvent-Free Reactions

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions can lead to improved reaction rates, higher yields, and easier product purification. For the synthesis of benzaldehyde derivatives, reactions such as the Wittig reaction have been successfully performed under solvent-free conditions by simply grinding the reactants together, often with a catalyst. researchgate.net While a direct solvent-free synthesis for this compound is not explicitly documented, the principles could be applied to certain steps in its potential synthesis, such as the introduction of the aldehyde group or its precursors.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions rapidly and efficiently. This technique can dramatically reduce reaction times, from hours to minutes, and often leads to higher product yields and purities compared to conventional heating methods. The synthesis of various substituted benzaldehydes has been expedited using microwave irradiation, particularly in reactions like palladium-catalyzed cross-couplings or heterocycle formation. This approach offers a significant advantage in terms of energy consumption and process efficiency.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Hypothetical Benzaldehyde Synthesis Step

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | A few minutes |

| Energy Consumption | High | Low |

| Product Yield | Moderate to Good | Often higher |

| Side Reactions | More prevalent | Reduced |

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automated, scalable production. The synthesis of substituted benzaldehydes can be adapted to flow systems, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher yields, better selectivity, and a more sustainable manufacturing process.

Stereochemical Control in Synthetic Transformations Leading to the Compound

The target molecule, this compound, does not possess any stereocenters in its final structure. The 2-methylpropyl (isobutyl) group is achiral. Therefore, the principles of stereochemical control are not directly applicable to the synthesis of this specific compound. However, it is important to note that if any of the synthetic intermediates were to contain chiral centers, or if the synthetic route involved the use of chiral catalysts or reagents, then considerations of stereoselectivity (enantioselectivity or diastereoselectivity) would become crucial. For the described potential synthetic pathways, this is not a primary concern.

Reactivity and Reaction Mechanisms of 2 Fluoro 3 2 Methylpropyl Benzaldehyde

Aldehyde Functional Group Reactivity

The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This intrinsic property is the foundation for a wide range of chemical transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.orglibretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields an alcohol. The reactivity of the aldehyde is influenced by both electronic and steric factors. Aromatic aldehydes, such as benzaldehyde (B42025) derivatives, are generally less reactive than aliphatic aldehydes because the aromatic ring can donate electron density through resonance, making the carbonyl carbon less electrophilic. libretexts.orgaskfilo.com

In the case of 2-Fluoro-3-(2-methylpropyl)benzaldehyde, the fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, which would be expected to increase the electrophilicity of the carbonyl carbon and enhance its reactivity towards nucleophiles. However, the ortho-position of the fluorine and the adjacent bulky 2-methylpropyl group may introduce steric hindrance, potentially slowing the rate of nucleophilic attack.

Table 1: General Nucleophilic Addition Reactions of Aldehydes

| Nucleophile | Product |

| Grignard Reagents (R-MgX) | Secondary Alcohol |

| Organolithium Reagents (R-Li) | Secondary Alcohol |

| Cyanide (CN⁻) | Cyanohydrin |

| Hydride (H⁻ from NaBH₄ or LiAlH₄) | Primary Alcohol |

| Water (H₂O) | Hydrate (Gem-diol) |

| Alcohols (R-OH) | Hemiacetal/Acetal |

| Amines (R-NH₂) | Imine (Schiff Base) |

Condensation Reactions (e.g., Knoevenagel, Aldol, Wittig)

Condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis, and aldehydes are key substrates for these transformations.

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic esters, malononitrile) in the presence of a basic catalyst. sigmaaldrich.comnih.gov The reaction typically proceeds through a nucleophilic addition followed by a dehydration step to yield a stable α,β-unsaturated product. sigmaaldrich.com The reactivity of the aldehyde in this context is crucial, and electron-withdrawing groups on the aromatic ring can facilitate the reaction. nih.govunifap.br It is plausible that this compound would readily undergo Knoevenagel condensation. nih.govmdpi.com

Aldol Condensation : While aldehydes that have α-hydrogens can undergo self-condensation, aromatic aldehydes like this compound lack α-hydrogens and thus can only act as the electrophilic partner in a crossed or Claisen-Schmidt condensation with another enolizable carbonyl compound.

Wittig Reaction : The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones. masterorganicchemistry.comwikipedia.org The reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile and attacks the aldehyde's carbonyl carbon. youtube.com This leads to the formation of an oxaphosphetane intermediate, which then collapses to form the alkene and a stable triphenylphosphine (B44618) oxide. organic-chemistry.org The Wittig reaction is broadly applicable to a wide range of aldehydes, including substituted benzaldehydes. youtube.comossila.com

Oxidation and Reduction Processes

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation : Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺) can effectively convert aldehydes to carboxylic acids. The choice of reagent depends on the presence of other sensitive functional groups in the molecule.

Reduction : Aldehydes are easily reduced to primary alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation (H₂/Pd, Pt, or Ni) is also an effective method for this transformation.

Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in this compound is influenced by the directing effects of the three substituents: the fluoro group, the 2-methylpropyl group, and the aldehyde group.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The existing substituents on the ring determine the position of the incoming electrophile.

The fluoro group is an ortho, para-director due to the ability of its lone pairs to donate electron density through resonance, despite its strong electron-withdrawing inductive effect.

The 2-methylpropyl (isobutyl) group is an alkyl group and is an ortho, para-director and an activating group. youtube.com

The aldehyde group is a meta-director and a deactivating group due to its electron-withdrawing nature.

The substitution pattern will be a result of the combined directing effects of these groups. The positions ortho and para to the activating alkyl and fluoro groups will be favored, while the position meta to the deactivating aldehyde group will also be a potential site of substitution. The final regioselectivity will depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution Activated by Fluorine

While aromatic rings are generally electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNA) under certain conditions. masterorganicchemistry.comchemistrysteps.com The presence of a strong electron-withdrawing group and a good leaving group on the ring is typically required. libretexts.orglibretexts.org

The fluorine atom in this compound can act as a leaving group in SNA reactions. masterorganicchemistry.com The reaction is facilitated by the presence of the electron-withdrawing aldehyde group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgyoutube.com For the fluorine to be an effective leaving group in an SNA reaction, the nucleophilic attack would ideally be at the carbon to which the fluorine is attached. The rate of this reaction is often dependent on the ability of the ring to stabilize the intermediate negative charge. libretexts.org

Directed Functionalization Based on Substituent Effects

The substituents on the aromatic ring of this compound play a crucial role in directing functionalization reactions, particularly those involving C-H activation. The fluorine atom, being highly electronegative, can act as a directing group in ortho-metalation reactions. Fluorine is recognized as a potent directing group for ortho-lithiation, which can then be followed by reaction with various electrophiles to introduce new functional groups at the position ortho to the fluorine. researchgate.net

In the context of this compound, the aldehyde group itself can serve as a transient directing group for ortho C-H functionalization. ias.ac.innih.govnsf.gov This strategy has been successfully employed for the ortho C-H methylation, fluorination, and hydroxylation of various benzaldehyde derivatives. nih.govnsf.govacs.org The isobutyl group at the 3-position exerts a significant steric influence, which would likely direct such functionalizations to the C6 position, ortho to the aldehyde and meta to the isobutyl group.

The interplay between the directing effects of the fluorine and the transiently-directing aldehyde group, along with the steric hindrance from the isobutyl group, allows for regioselective functionalization of the aromatic ring. The following table illustrates the potential outcomes of directed C-H functionalization on substituted benzaldehydes, which can be extrapolated to this compound.

| Reaction Type | Directing Group | Expected Position of Functionalization |

| Ortho-metalation | Fluorine | C2 (adjacent to Fluorine) |

| Transient Directed C-H Functionalization | Aldehyde | C6 (ortho to Aldehyde) |

Impact of Fluorine and Alkyl Substituents on Reaction Kinetics and Selectivity

The fluorine and isobutyl substituents have a pronounced impact on both the kinetics and selectivity of reactions involving the aldehyde functional group and the aromatic ring.

Electronic Effects: The fluorine atom is a strongly electron-withdrawing group through the inductive effect, which deactivates the aromatic ring towards electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com This deactivation makes reactions like nitration or halogenation slower compared to unsubstituted benzaldehyde. However, fluorine is also a weak resonance donor, which directs incoming electrophiles to the ortho and para positions. libretexts.orgmasterorganicchemistry.com In the case of this compound, the positions para to the fluorine is blocked, and the ortho position is sterically hindered, which would likely lead to a complex mixture of products in electrophilic aromatic substitution reactions.

The isobutyl group is an electron-donating group through induction, which activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. libretexts.org The combined electronic effects of the electron-withdrawing fluorine and the electron-donating isobutyl group create a complex electronic environment on the aromatic ring, influencing the regioselectivity of reactions.

Steric Effects: The isobutyl group at the ortho position to the fluorine and meta to the aldehyde introduces significant steric hindrance. This steric bulk can influence the rate and selectivity of reactions at the aldehyde carbonyl. For instance, in nucleophilic addition reactions to the carbonyl group, the approach of the nucleophile could be hindered, potentially slowing down the reaction rate compared to less substituted benzaldehydes. masterorganicchemistry.comlibretexts.orgopenstax.org

The steric hindrance from the isobutyl group also plays a crucial role in directing functionalization of the aromatic ring. As mentioned earlier, it would likely disfavor reactions at the C2 position, adjacent to both the fluorine and the isobutyl group.

The following table summarizes the expected impact of the substituents on reaction kinetics and selectivity:

| Reaction Type | Impact of Fluorine | Impact of Isobutyl Group |

| Electrophilic Aromatic Substitution | Deactivating, ortho/para directing | Activating, ortho/para directing |

| Nucleophilic Addition to Carbonyl | Electron-withdrawing effect may slightly increase reactivity | Steric hindrance may decrease reactivity |

| Ortho-metalation | Directing group | Steric hindrance may disfavor reaction at adjacent positions |

Mechanistic Investigations of Key Transformations

Transition State Analysis

The analysis of transition states is crucial for understanding the mechanisms of reactions involving this compound. Computational chemistry provides valuable insights into the geometries and energies of transition states, which are first-order saddle points on the potential energy surface. github.io

For nucleophilic addition to the carbonyl group, the transition state involves the approach of the nucleophile to the electrophilic carbonyl carbon, leading to a change in hybridization from sp² to sp³. libretexts.org The presence of the ortho-fluoro and meta-isobutyl substituents would influence the energy of this transition state. The electron-withdrawing fluorine could stabilize the developing negative charge on the oxygen atom, while the steric bulk of the isobutyl group could increase the energy of the transition state due to steric repulsion.

In directed C-H functionalization reactions, the transition state involves the formation of a metallacycle intermediate. nsf.gov The geometry of this transition state would be influenced by the coordination of the metal to the aldehyde and the steric interactions with the adjacent isobutyl group.

Computational Elucidation of Reaction Pathways

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the detailed reaction pathways of complex organic transformations. nih.govnih.gov For this compound, DFT calculations could be used to model the entire reaction coordinate for various reactions, including nucleophilic additions, condensation reactions, and metal-catalyzed cross-coupling reactions.

Such calculations can provide information on the energies of reactants, intermediates, transition states, and products. researchgate.net For example, a computational study on the reaction of substituted benzaldehydes with amines has shown that substituents have a significant impact on the energy barriers of the reaction. nih.gov A similar approach could be applied to this compound to predict its reactivity and the most favorable reaction pathways.

Computational studies on related systems have also been used to understand the photochemistry of benzaldehyde derivatives and the electronic structure of their excited states. acs.org These methods could be employed to investigate the photochemical reactivity of this compound.

Derivatization Strategies and Analogue Synthesis

Synthesis of Imine and Oxime Derivatives

The aldehyde group is readily converted into imines (Schiff bases) and oximes, which are valuable intermediates in organic synthesis.

The formation of imines occurs through the condensation reaction of the benzaldehyde (B42025) with primary amines. This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. organic-chemistry.orgmasterorganicchemistry.comredalyc.org This method is broadly applicable and allows for the introduction of a wide variety of substituents depending on the choice of the primary amine.

Oximes are synthesized by reacting the aldehyde with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride. wikipedia.orgorientjchem.org The reaction is analogous to imine formation and generally proceeds under mild conditions, often yielding a mixture of (E) and (Z) isomers. wikipedia.org These oxime derivatives can serve as precursors for other functional groups, such as nitriles or amides via the Beckmann rearrangement. wikipedia.org

Table 1: Synthesis of Imine and Oxime Derivatives

| Derivative | Reagent | General Reaction Condition |

|---|---|---|

| Imine (Schiff Base) | Primary Amine (R-NH₂) | Acid catalyst, removal of water |

Formation of Carboxylic Acid, Ester, and Amide Analogues

Oxidation of the aldehyde group provides access to the corresponding carboxylic acid, which is a key intermediate for esters and amides.

Carboxylic Acid: 2-Fluoro-3-(2-methylpropyl)benzoic acid can be prepared by oxidizing the parent aldehyde. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). The choice of oxidant depends on the tolerance of other functional groups in the molecule.

Ester: Ester analogues can be synthesized from the resulting carboxylic acid through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. Alternatively, direct conversion from the aldehyde is possible through reactions like the Tishchenko reaction, although this is more common for aldehydes lacking α-hydrogens.

Amide: Amide derivatives are typically formed from the carboxylic acid. The acid is first activated, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine. Direct conversion of aldehydes to amides (oxidative amidation) is also a known method.

Incorporation into Heterocyclic Ring Systems

The aldehyde functional group is a key component in various multicomponent reactions and cyclization strategies used to construct complex heterocyclic scaffolds.

Substituted benzaldehydes are valuable starting materials for building pyridine (B92270) and quinoline (B57606) rings.

Pyridine Derivatives: The Hantzsch pyridine synthesis, a well-known multicomponent reaction, can utilize an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to construct a dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine.

Quinoline Derivatives: The Friedländer annulation is a classic method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.net In an analogous approach, 2-Fluoro-3-(2-methylpropyl)benzaldehyde can react with appropriate substrates to form substituted quinolines. nih.gov

While direct incorporation of the benzaldehyde carbon into the indole (B1671886) core is less common, it is a critical reactant in the synthesis of related structures like pyrido[3,4-b]indoles. The Pictet-Spengler reaction is a prominent example, where an aldehyde condenses with a tryptamine (B22526) derivative. The reaction proceeds via an initial imine formation, followed by an intramolecular electrophilic substitution to form a tetrahydro-β-carboline, the core structure of pyrido[3,4-b]indoles.

Pyrazolines and thiazines are important five- and six-membered heterocyclic compounds, respectively, and their synthesis often begins with a substituted benzaldehyde.

Pyrazoline Syntheses: A common route to 1,3,5-trisubstituted-2-pyrazolines involves a two-step process. nih.gov First, a Claisen-Schmidt condensation between this compound and a suitable acetophenone (B1666503) derivative yields an α,β-unsaturated ketone, commonly known as a chalcone (B49325). researchgate.net Subsequent cyclization of this chalcone with hydrazine (B178648) or a substituted hydrazine affords the pyrazoline ring. researchgate.netscielo.brcsic.es

Thiazine (B8601807) Syntheses: 1,3-Thiazine derivatives can also be synthesized from chalcone intermediates. nih.govpharmacophorejournal.com The reaction of a chalcone with thiourea (B124793) in a basic medium leads to the formation of the six-membered thiazine ring. nih.govresearchgate.net This method provides a straightforward entry into this class of sulfur- and nitrogen-containing heterocycles. nih.gov

Table 2: Heterocyclic Synthesis from Benzaldehyde-Derived Chalcones

| Heterocycle | Intermediate | Key Reagent |

|---|---|---|

| Pyrazoline | Chalcone | Hydrazine (or derivatives) |

The synthesis of pyrano[2,3-c]pyrazoles is typically achieved through a one-pot, multicomponent reaction. nih.govnih.gov This efficient strategy involves the condensation of an aldehyde, malononitrile, hydrazine hydrate, and a β-ketoester (such as ethyl acetoacetate) in the presence of a catalyst. nih.govbohrium.com This reaction allows for the rapid assembly of the complex and medicinally relevant pyranopyrazole scaffold from simple starting materials. mdpi.comktu.edu

Manipulation of the 2-methylpropyl Side Chain

The 2-methylpropyl (isobutyl) side chain presents unique opportunities for structural diversification. Reactions can be directed at the benzylic position or the prochiral isopropyl group, allowing for the introduction of new functional groups and stereogenic centers.

Oxidation

The benzylic carbon of the 2-methylpropyl group is susceptible to oxidation under specific conditions. A critical requirement for this transformation is the presence of at least one hydrogen atom at the benzylic position. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can be employed to convert the benzylic carbon into a carboxylic acid. This reaction proceeds by cleaving the bond between the benzylic carbon and the rest of the alkyl chain, ultimately yielding 3-carboxy-2-fluorobenzaldehyde. It is important to note that the aldehyde group may also be susceptible to oxidation and might require protection prior to the side-chain oxidation.

Conversely, the aldehyde functional group of this compound can be selectively reduced to a primary alcohol. This transformation is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents are chemoselective for the carbonyl group of the aldehyde and will not affect the aromatic ring or the alkyl side chain under standard reaction conditions. The resulting compound would be (2-Fluoro-3-(2-methylpropyl)phenyl)methanol.

Reduction

Further reduction of the carbonyl group to a methylene (B1212753) (CH₂) group can be accomplished through methods like the Wolff-Kishner or Clemmensen reduction. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. The Clemmensen reduction utilizes a zinc-mercury amalgam in the presence of a strong acid. These reactions would convert the benzaldehyde to 1-Fluoro-2-(2-methylpropyl)-3-methylbenzene.

| Reaction Type | Reagent(s) | Product from this compound |

| Side-Chain Oxidation | KMnO₄ or H₂CrO₄ | 3-carboxy-2-fluorobenzaldehyde |

| Aldehyde Reduction | NaBH₄ or LiAlH₄ | (2-Fluoro-3-(2-methylpropyl)phenyl)methanol |

| Carbonyl to Methylene Reduction | Wolff-Kishner or Clemmensen | 1-Fluoro-2-(2-methylpropyl)-3-methylbenzene |

The benzylic position of the 2-methylpropyl side chain can be selectively halogenated through a free-radical mechanism. N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, and light is a common reagent for benzylic bromination. This reaction would yield 3-(1-bromo-2-methylpropyl)-2-fluorobenzaldehyde.

The resulting benzylic halide is a versatile intermediate for a variety of carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions. Some notable examples include:

Suzuki-Miyaura Coupling: Reaction of the benzylic bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would introduce a new aryl or alkyl group at the benzylic position.

Heck Alkynylation: Coupling with a terminal alkyne, also catalyzed by palladium, to form a new carbon-carbon triple bond.

Sonogashira Coupling: A related reaction to the Heck alkynylation, often employing a copper co-catalyst.

Coupling with Organozinc Reagents: Benzylic halides can react with organozinc compounds in the presence of a suitable catalyst to form new C-C bonds.

These coupling reactions provide a powerful platform for the synthesis of a wide array of analogues with diverse substituents at the benzylic position of the 2-methylpropyl side chain.

| Coupling Reaction | Reactant | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron compound | Palladium catalyst + Base | Aryl or alkyl substituted at the benzylic position |

| Heck Alkynylation | Terminal alkyne | Palladium catalyst | Alkynyl group attached to the benzylic carbon |

| Sonogashira | Terminal alkyne | Palladium catalyst + Copper co-catalyst | Alkynyl group attached to the benzylic carbon |

| Organozinc Coupling | Organozinc reagent | Appropriate catalyst | Alkyl or aryl group substituted at the benzylic position |

Introduction of Additional Stereogenic Centers

The structure of this compound is achiral. However, new stereogenic centers can be introduced through various synthetic strategies, leading to the formation of chiral analogues.

One approach involves the use of chiral auxiliaries . A chiral auxiliary is a stereochemically pure compound that is temporarily attached to the substrate to direct a subsequent reaction to proceed with high diastereoselectivity. For instance, a chiral auxiliary could be used to guide the stereoselective alkylation of the 2-methylpropyl side chain. After the desired stereocenter is established, the auxiliary can be removed.

Another powerful strategy is the desymmetrization of the prochiral isopropyl group . The two methyl groups of the 2-methylpropyl side chain are prochiral. Recent advances in C-H activation chemistry have enabled the use of chiral ligands with transition metal catalysts to selectively functionalize one of these methyl groups over the other. This approach can lead to the enantioselective introduction of a new functional group and the creation of a stereocenter.

Enzymatic resolutions offer a biochemical route to chiral derivatives. A racemic mixture of a derivatized compound, for example, where the aldehyde has been reduced to an alcohol, can be treated with an enzyme that selectively reacts with one enantiomer, allowing for the separation of the two.

Furthermore, stereoselective addition reactions to the aldehyde can introduce a new stereocenter. The use of chiral reagents or catalysts can favor the formation of one enantiomer of the resulting secondary alcohol over the other.

| Strategy | Description | Potential Outcome |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Diastereoselective alkylation of the side chain. |

| Desymmetrization of Isopropyl Group | Use of chiral catalysts for enantioselective C-H functionalization of one of the prochiral methyl groups. | Enantiomerically enriched product with a new stereocenter on the side chain. |

| Enzymatic Resolution | Separation of a racemic mixture using an enzyme that selectively reacts with one enantiomer. | Isolation of enantiomerically pure alcohols or other derivatives. |

| Stereoselective Aldehyde Addition | Use of chiral reagents or catalysts to control the stereochemical outcome of nucleophilic addition to the aldehyde. | Enantiomerically enriched secondary alcohols. |

Applications As a Synthetic Building Block and Precursor

Role in Medicinal Chemistry (Synthetic Aspects Only)

In the realm of medicinal chemistry, the synthesis of complex organic molecules as potential therapeutic agents is paramount. Substituted benzaldehydes are crucial starting materials for building the core structures of many active pharmaceutical ingredients.

Research has identified a bromo-substituted analog of 2-Fluoro-3-(2-methylpropyl)benzaldehyde, namely 5-bromo-2-fluoro-3-isobutylbenzaldehyde, as a key intermediate in the synthesis of analog-sensitive Akt inhibitors. ucsf.edunih.gov Akt is a serine/threonine kinase that plays a critical role in cellular processes like growth and survival, and its dysregulation is implicated in diseases such as cancer. ucsf.edunih.gov

The synthesis of this intermediate involves a multi-step process. One documented pathway begins with the diimide reduction of a precursor to yield a saturated alkylbenzene without removing the critical bromide functional group. ucsf.edunih.gov Subsequently, a fluorine-directed ortho-lithiation, followed by treatment with dimethylformamide (DMF), introduces the aldehyde group to form the 5-bromo-2-fluoro-3-isobutylbenzaldehyde. ucsf.edunih.gov This intermediate is then further elaborated through reactions such as a Grignard reaction and subsequent oxidation to form a methyl ketone, which is a precursor to the final indazole-based inhibitor. ucsf.edunih.gov

Table 1: Synthetic Utility of a 2-Fluoro-3-isobutylbenzaldehyde Derivative

| Intermediate | Role in Synthesis | Target Molecule Class |

|---|

While the direct application of this compound in the design of a wide range of novel pharmacological scaffolds is not broadly reported, its role in the synthesis of indazole-based Akt inhibitors demonstrates its potential. ucsf.edunih.gov The indazole scaffold is a significant pharmacophore in medicinal chemistry. The synthesis of this scaffold from the benzaldehyde (B42025) derivative underscores the compound's utility in constructing heterocyclic systems with therapeutic relevance.

There is currently no available scientific literature that specifically describes the use of this compound as a chiral building block for enantioselective synthesis.

Contributions to Materials Science (Synthetic Aspects Only)

The application of this compound in materials science is not documented in the current scientific literature.

There is no information available regarding the use of this compound as a precursor for polymer monomers.

There is no information available regarding the use of this compound as a building block for functional organic materials.

Use in Agrochemical Synthesis

There is currently a lack of publicly available scientific literature detailing the specific use of this compound in the synthesis of agrochemicals. However, the structural features of this compound suggest its potential as a valuable intermediate in the development of new pesticides.

Fluorinated organic molecules play a crucial role in modern agrochemicals due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity, which can improve transport properties within the plant or insect. The benzaldehyde functional group is a versatile handle for a wide range of chemical transformations, allowing for the construction of more complex molecular architectures.

In a hypothetical synthetic pathway, this compound could serve as a precursor for various classes of pesticides, including:

Herbicides: The aldehyde could be converted into a Schiff base or an oxime, which are common substructures in herbicidal compounds.

Fungicides: It could be used to build heterocyclic systems, such as pyrazoles or triazoles, which are prevalent in many commercial fungicides.

Insecticides: The compound could be a starting material for the synthesis of pyrethroid or neonicotinoid analogues.

While no specific examples for this compound are documented, the broader class of fluorinated benzaldehydes is actively explored in agrochemical research for the development of novel active ingredients.

Applications in Fragrance and Flavor Chemistry (Synthetic Aspects Only)

There is no specific information available in the scientific literature regarding the application of this compound in fragrance and flavor chemistry. Its organoleptic properties have not been publicly described, and it is not listed as a component of any known fragrance or flavor formulations.

From a synthetic perspective, benzaldehyde derivatives are fundamental building blocks in the fragrance and flavor industry. They are often used as starting materials for the synthesis of a wide array of aromatic compounds with desirable scents and tastes. The reactivity of the aldehyde group allows for transformations such as:

Aldol Condensation: To create larger, more complex molecules with potentially interesting odor profiles.

Oxidation: To produce the corresponding benzoic acids, which can be esterified to yield a variety of aromatic esters, many of which have fruity or floral notes.

Reduction: To form benzyl (B1604629) alcohols, which are also important fragrance ingredients.

The presence of the fluoro and isobutyl groups on the aromatic ring of this compound would be expected to influence the final scent and flavor profile of any derivatives. However, without experimental data, the nature of this influence remains speculative. The synthesis of novel fragrance and flavor compounds is an area of ongoing research, and it is plausible that compounds like this compound could be investigated for such purposes in the future.

Development of Chemical Probes and Tags

Currently, there is no documented use of this compound in the development of chemical probes or tags. Chemical probes are small molecules used to study biological systems, while chemical tags are used to label and detect other molecules.

For a molecule to be useful as a chemical probe or tag, it typically needs to possess certain features, such as:

A reactive group for covalent attachment to a target molecule.

A reporter group (e.g., a fluorophore or a radioisotope) for detection.

Specific binding affinity for a biological target.

While this compound in its current form does not possess these features, its chemical structure could be modified to incorporate them. For instance, the aldehyde group could be used to attach a fluorescent dye or a biotin (B1667282) tag. The fluorinated phenyl ring could be further functionalized to introduce moieties that enhance binding to a specific protein.

Advanced Spectroscopic and Computational Research

Advanced Nuclear Magnetic Resonance (NMR) Studies for Conformational Analysis and Mechanistic Probes

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For 2-Fluoro-3-(2-methylpropyl)benzaldehyde, specialized NMR experiments would be instrumental in determining the conformational preferences of the isobutyl and aldehyde groups relative to the fluorinated benzene (B151609) ring.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to measure through-space proton-proton correlations. These correlations provide crucial distance constraints that help in identifying the preferred spatial arrangement of the substituents. For instance, NOE cross-peaks between the aldehyde proton and the protons of the isobutyl group would indicate a specific rotational conformation.

Furthermore, the use of lanthanide shift reagents can aid in resolving complex spectra and provide additional conformational information. rsc.org Studies on analogous compounds like 2-fluorobenzaldehyde (B47322) have demonstrated that the aldehyde group can exist in either an O-cis or O-trans conformation relative to the fluorine atom. cdnsciencepub.com The energy difference between these conformers is often small and can be influenced by the solvent. rsc.orgcdnsciencepub.com For this compound, the bulky isobutyl group at the 3-position would likely introduce steric hindrance, influencing the equilibrium between these conformers. Variable temperature NMR studies could be utilized to determine the thermodynamic parameters governing this equilibrium.

Table 1: Representative NMR Data for Conformational Analysis

| Technique | Parameter | Expected Information for this compound |

| ¹H-¹H NOESY/ROESY | Cross-peak intensities | Spatial proximity between aldehyde proton and isobutyl protons, defining relative orientation. |

| ¹H-¹⁹F HOESY | Heteronuclear NOE | Through-space interaction between protons (aldehyde, isobutyl) and the fluorine atom. |

| Lanthanide Induced Shifts (LIS) | Magnitude and direction of shifts | Elucidation of the dominant conformer in solution by fitting experimental shifts to theoretical models. rsc.org |

| Variable Temperature (VT) NMR | Changes in chemical shifts and coupling constants | Thermodynamic parameters (ΔG, ΔH, ΔS) for conformational exchange processes. |

Crystallographic Analysis of Derivatives for Structure-Activity Relationship (SAR) Insights

X-ray crystallography provides precise atomic coordinates of a molecule in the solid state, offering definitive proof of its three-dimensional structure. While the crystal structure of this compound itself may not be publicly available, the analysis of its derivatives is a cornerstone of structure-activity relationship (SAR) studies. By systematically modifying the parent compound and determining the crystal structures of the resulting derivatives, researchers can correlate specific structural features with changes in physicochemical properties.

The crystal packing of these derivatives reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, halogen bonds, C–H···π, and π–π stacking interactions. nih.gov These interactions are crucial for understanding how molecules recognize and bind to target sites. For instance, the introduction of a hydrogen bond donor or acceptor on a derivative and subsequent crystallographic analysis would show how this change affects the supramolecular assembly. nih.gov This information is invaluable for designing molecules with tailored properties.

Computational Chemistry and Quantum Mechanical Calculations

Computational chemistry offers a powerful complementary approach to experimental techniques, providing detailed insights into the electronic structure, reactivity, and dynamics of molecules.

Electronic Structure and Reactivity Predictions

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can be used to predict the electronic properties of this compound. These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. The electrostatic potential map highlights regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for potential chemical reactions. For substituted benzaldehydes, the electron-withdrawing nature of the fluorine and the electron-donating nature of the isobutyl group will influence the reactivity of the aromatic ring and the carbonyl group.

Table 2: Predicted Electronic Properties from DFT Calculations

| Property | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visual representation of charge distribution; predicts sites for electrophilic and nucleophilic attack. |

| Mulliken Atomic Charges | Provides a quantitative measure of the partial charge on each atom. |

Molecular Docking and Dynamics Simulations (Focus on Ligand Binding, not Biological Activity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govdergipark.org.tr In the context of this compound, docking simulations can be performed to understand its binding mode within a receptor's active site. These simulations calculate the binding affinity and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govmdpi.com

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the binding process. MD simulations model the atomic motions of the system over time, allowing for the assessment of the stability of the docked pose and the flexibility of both the ligand and the receptor. This approach can reveal conformational changes that occur upon binding and provide a more accurate estimation of the binding free energy.

Reaction Pathway Energetics and Transition State Mapping

Computational methods are invaluable for studying reaction mechanisms. For reactions involving this compound, such as its oxidation to the corresponding carboxylic acid, quantum mechanical calculations can be used to map the entire reaction pathway. nih.govacs.org This involves identifying the structures of reactants, intermediates, transition states, and products.

By calculating the energies of these species, a potential energy surface for the reaction can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. Theoretical calculations can thus provide a detailed, step-by-step understanding of the reaction mechanism at the atomic level. researchgate.net

Conformational Analysis and Isomerism

In addition to experimental NMR studies, computational conformational analysis can systematically explore the potential energy surface of this compound. By rotating the single bonds—specifically the C-C bond connecting the isobutyl group to the ring and the C-C bond of the aldehyde group—a series of conformers can be generated. The relative energies of these conformers can then be calculated to identify the most stable structures. Such studies on ortho-substituted benzaldehydes have shown a preference for specific conformations due to steric and electronic effects. ias.ac.in

This computational approach can also investigate different types of isomerism, such as rotational isomers (conformers) that are interconvertible at room temperature. beilstein-journals.orgsydney.edu.au The results of these calculations can be compared with experimental data from NMR to provide a robust model of the molecule's conformational landscape.

Future Research Directions and Unexplored Potential

Catalytic Asymmetric Synthesis Utilizing the Compound

The aldehyde functionality is a cornerstone of asymmetric synthesis, serving as a versatile electrophile for the construction of chiral molecules. For 2-Fluoro-3-(2-methylpropyl)benzaldehyde, the development of catalytic asymmetric transformations is a primary area for future investigation. The ortho-fluoro substituent can influence the reactivity and selectivity of catalytic processes. acs.org

Key research avenues include:

Asymmetric Additions: The development of catalytic systems for the enantioselective addition of nucleophiles such as organometallics (Grignard, organolithium reagents), cyanide, and enolates to the aldehyde would provide access to a wide range of chiral secondary alcohols and related structures. acs.org Chiral catalysts based on transition metals or organocatalysts could be employed to control the stereochemical outcome.

Asymmetric Reductions: While racemic reduction is straightforward, the catalytic asymmetric transfer hydrogenation of the aldehyde would yield valuable chiral benzyl (B1604629) alcohols with high enantiomeric excess. nih.gov

Fluorinated Building Blocks: Asymmetric reactions involving fluorinated substrates are of high interest in medicinal chemistry. nih.govacs.org Methodologies that leverage the fluorine atom to direct or enhance enantioselectivity would be particularly valuable. caltech.edu

Table 1: Potential Asymmetric Transformations

| Reaction Type | Potential Catalyst Class | Expected Chiral Product |

|---|---|---|

| Nucleophilic Addition | Chiral Lewis Acids, Organocatalysts | Chiral Secondary Alcohols |

| Cyanation | Chiral Metal Complexes | Chiral Cyanohydrins |

| Transfer Hydrogenation | Chiral Ruthenium or Iridium Complexes | Chiral Benzyl Alcohols |

| Aldol Reaction | Chiral Proline Derivatives | Chiral β-Hydroxy Aldehydes |

Photoredox and Electrochemical Transformations

Photoredox and electrochemical methods offer mild and sustainable alternatives to traditional synthetic protocols, often enabling unique reactivity pathways through the generation of radical intermediates. mdpi.com The electronic properties of this compound make it an excellent candidate for such transformations.

Future studies could explore:

Radical Generation: The aldehyde can serve as a precursor to acyl radicals through hydrogen atom transfer (HAT) processes, which can then participate in various coupling and addition reactions. researchgate.net

Reductive Coupling: Photoredox-catalyzed reductive coupling reactions could dimerize the aldehyde to form pinacol (B44631) products or couple it with other carbonyl compounds or imines. researchgate.net

C-H Functionalization: The synergistic combination of photoredox and organocatalysis could enable the direct functionalization of C-H bonds at positions remote to the aldehyde, a challenging but highly desirable transformation. nih.govacs.org

Integration into Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, allow for the construction of complex molecules from simple starting materials in a single operation, enhancing synthetic efficiency by minimizing purification steps and reagent use. wikipedia.orgbeilstein-journals.org The aldehyde group in this compound is an ideal functional handle to initiate such sequences.

Potential cascade strategies to investigate include:

Multicomponent Reactions: Designing one-pot, multicomponent reactions where the aldehyde reacts sequentially with two or more other components to rapidly build molecular complexity. wikipedia.org

Cyclization Cascades: Utilizing the aldehyde to trigger a series of intramolecular reactions, leading to the formation of complex heterocyclic or polycyclic ring systems. acs.org

Organocatalytic Cascades: Employing chiral organocatalysts to initiate a cascade that also establishes multiple stereocenters in the final product.

Exploration of Novel Bioisosteric Replacements

In medicinal chemistry, bioisosteric replacement is a key strategy for optimizing the pharmacological properties of a lead compound. drughunter.com This involves substituting a functional group with another that has similar physical or chemical properties to enhance potency, improve metabolic stability, or reduce toxicity. cambridgemedchemconsulting.comprinceton.edu Both the fluoro and isobutyl groups on the benzaldehyde (B42025) ring are ripe for such exploration.

Future research should focus on:

Isobutyl Group Analogs: Synthesizing derivatives where the 2-methylpropyl group is replaced by other sterically similar or electronically distinct groups to probe structure-activity relationships.

Fluorine Replacement: The strategic replacement of the fluorine atom with other halogens or small electron-withdrawing groups could modulate the electronic properties of the molecule and its interactions with biological targets. nih.gov

Table 2: Potential Bioisosteric Replacements

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Isobutyl | Cyclopropyl, tert-Butyl, Phenyl | Modulate steric bulk and lipophilicity |

| Fluorine | Chlorine, Cyano, Trifluoromethyl | Alter electronic properties and metabolic stability |

Development of Efficient Industrial-Scale Synthesis

For any compound to have a significant impact, a scalable and cost-effective synthesis is essential. While laboratory-scale syntheses of substituted benzaldehydes are common, developing a process suitable for industrial production presents unique challenges. google.comgoogle.com

Key considerations for future development include:

Route Scouting: Investigating multiple synthetic routes to identify the most efficient, safe, and economical pathway. This could involve modern cross-coupling methods or classical formylation reactions. acs.orgrug.nl

Process Optimization: Optimizing reaction conditions (catalyst loading, temperature, pressure, solvent) to maximize yield and purity while minimizing waste.

Flow Chemistry: Exploring the use of continuous flow reactors, which can offer improved safety, efficiency, and scalability compared to traditional batch processing for certain transformations.

This compound is a promising but underutilized chemical entity. The future research directions outlined here—spanning catalytic asymmetric synthesis, modern radical chemistries, efficient cascade reactions, medicinal chemistry applications, and industrial-scale production—provide a clear roadmap for exploring its full synthetic potential. Such investigations are poised to not only uncover novel chemical reactivity but also to enable the synthesis of new molecules with valuable applications in pharmaceuticals, materials science, and beyond.

Q & A

Basic Research Questions

Q. What experimental parameters should be prioritized when optimizing the synthesis of 2-Fluoro-3-(2-methylpropyl)benzaldehyde?

- Answer: Systematic optimization should focus on temperature control (e.g., 35–55°C as a baseline range ), stoichiometric ratios of precursors (e.g., fluorinated benzaldehyde derivatives and alkylating agents), and reaction time. Use techniques like HPLC or GC-MS to monitor yield and purity. For reproducibility, document intermediate steps, such as the isolation of (R)-2-propylpyrrolidine-2-carboxylic acid ethyl ester hydrochloride, a common intermediate in fluorobenzaldehyde syntheses .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Answer:

- NMR : Use NMR to confirm fluorine substitution patterns and NMR to resolve methylpropyl group integration.

- FTIR : Identify aldehyde C=O stretches (~1700 cm) and C-F vibrations (~1100–1250 cm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHFO). Reference similar fluorinated benzaldehydes (e.g., 2-fluorobenzaldehyde, boiling point 90–91°C at 46 mmHg ).

Q. How can researchers address solubility challenges during purification?

- Answer: Test polar/non-polar solvent combinations (e.g., dichloromethane/hexane) for recrystallization. For fluorinated analogs, solubility often improves with halogenated solvents like chloroform. Column chromatography with silica gel (gradient elution) is recommended, using TLC to track aldehyde retention factors (R ~0.3–0.5 in ethyl acetate/hexane systems).

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic addition reactions?

- Answer: The electron-withdrawing fluorine at position 2 deactivates the benzaldehyde ring, directing nucleophiles to the para position. However, steric hindrance from the 3-(2-methylpropyl) group may alter regioselectivity. Use DFT calculations to model transition states and compare with experimental kinetic data (e.g., rate constants for Grignard or organozinc additions). Contrast with simpler analogs like 3-fluorobenzaldehyde (boiling point 66–68°C at 20 mmHg ).

Q. How can conflicting data on thermal stability in fluorinated aldehydes be resolved?

- Answer: Perform thermogravimetric analysis (TGA) under inert atmospheres to assess decomposition thresholds. Compare with differential scanning calorimetry (DSC) to detect exothermic/endothermic events. For example, fluorobenzaldehydes with branched alkyl groups (e.g., 2-methylpropyl) may exhibit enhanced stability due to reduced molecular strain . Replicate experiments under controlled humidity to rule out hydrolysis effects.

Q. What strategies are effective for studying surface adsorption behavior in environmental chemistry applications?

- Answer: Use microspectroscopic imaging (e.g., AFM-IR or ToF-SIMS) to analyze adsorption on indoor surfaces (e.g., glass, polymers). Reference studies on fluorinated aldehydes interacting with oxidants (e.g., ozone) to model degradation pathways . Measure partitioning coefficients () between gas and condensed phases to predict environmental persistence.

Q. How can fluorinated benzaldehydes be integrated into fluorophore design for biological imaging?

- Answer: Functionalize the aldehyde group via Schiff base formation with amine-containing fluorophores (e.g., dansyl or coumarin derivatives). The 2-fluoro group enhances metabolic stability, while the 3-(2-methylpropyl) chain improves lipophilicity for membrane penetration. Validate using fluorescence lifetime imaging microscopy (FLIM) in cellular models .

Methodological Notes

- Data Contradiction Analysis : When reproducibility issues arise (e.g., variable yields in alkylation steps), cross-reference synthetic protocols with patents (e.g., EP 4 374 877 A2 ) and validate via control reactions with purified intermediates.

- Safety Protocols : Fluorinated aldehydes may release toxic fumes (e.g., HF) under acidic conditions. Use inert atmospheres and scrubbers during high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.